3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide
Description
3-(3-Chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 3-chlorophenyl group and a 4-cyclohexylthiazole moiety. The compound’s structure combines aromatic (chlorophenyl) and heterocyclic (thiazole) components, with the cyclohexyl group enhancing lipophilicity.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c20-16-8-4-5-14(11-16)9-10-18(23)21-12-19-22-17(13-24-19)15-6-2-1-3-7-15/h4-5,8,11,13,15H,1-3,6-7,9-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJOGXNUAJFHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a chlorophenyl group and a thiazole moiety, suggests potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure indicates the presence of functional groups that may interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring is known to play a role in enzyme inhibition, while the chlorophenyl group may enhance lipophilicity, facilitating membrane penetration. Preliminary studies suggest that this compound may exert its effects through:
- Inhibition of bacterial enzymes : This could disrupt bacterial cell wall synthesis.
- Induction of apoptosis : In cancer cells, it may interfere with cell division processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing thiazole rings showed activity against various bacterial strains, suggesting potential applications in treating infections .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines. For instance, a derivative demonstrated cytotoxic effects on breast cancer cells, leading to increased apoptosis rates .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Case Studies
- Wound Healing Study : A related compound showed enhanced wound healing properties in animal models. Rats treated with a synthetic chalcone derivative exhibited accelerated wound closure and reduced scar formation .
- Chemical Probes Assessment : The compound has been evaluated as a chemical probe for studying biological pathways, highlighting its potential in target validation and drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide to structurally related propanamide derivatives, focusing on substituents, physicochemical properties, and pharmacological relevance.
Structural and Physicochemical Comparisons
Key structural differences lie in the substituents on the thiazole ring and the aromatic/heterocyclic groups. The table below summarizes data from analogous compounds:
*Calculated using atomic masses from standard tables.
Key Observations:
- Thermal Stability: Compounds with rigid heterocycles (e.g., oxadiazole in ) exhibit higher melting points (134–178°C) than triazole derivatives (145–148°C), suggesting that the target compound’s stability may depend on its cyclohexyl-thiazole framework .
- Spectral Signatures: The cyclohexyl group’s protons (~2.8–3.2 ppm) and methylene bridges in the target compound would distinguish it from benzothiazole analogs (aromatic protons at 7.5–8.2 ppm) .
Pharmacological and Industrial Relevance
- Benzothiazole Derivatives (): Patent data suggest pesticidal or antimicrobial applications for benzothiazole-propanamides, implying that the target compound’s thiazole moiety may confer similar bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
